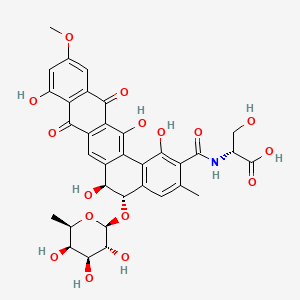

D-Serine, N-((5-((6-deoxy-beta-D-galactopyranosyl)oxy)-5,6,8,13-tetrahydro-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxobenzo(a)naphthacen-2-yl)carbonyl)-, (5S-trans)-

CAS No.: 146877-08-9

Cat. No.: VC17114462

Molecular Formula: C34H33NO16

Molecular Weight: 711.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 146877-08-9 |

|---|---|

| Molecular Formula | C34H33NO16 |

| Molecular Weight | 711.6 g/mol |

| IUPAC Name | (2R)-3-hydroxy-2-[[(5S,6S)-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxo-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]propanoic acid |

| Standard InChI | InChI=1S/C34H33NO16/c1-9-4-15-21(27(42)18(9)32(46)35-16(8-36)33(47)48)20-13(26(41)31(15)51-34-30(45)29(44)23(38)10(2)50-34)7-14-22(28(20)43)25(40)12-5-11(49-3)6-17(37)19(12)24(14)39/h4-7,10,16,23,26,29-31,34,36-38,41-45H,8H2,1-3H3,(H,35,46)(H,47,48)/t10-,16-,23+,26+,29+,30-,31+,34+/m1/s1 |

| Standard InChI Key | BAPLCDADJPBLHC-FVWPOHCESA-N |

| Isomeric SMILES | C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)N[C@H](CO)C(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)O)O |

| Canonical SMILES | CC1C(C(C(C(O1)OC2C(C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)NC(CO)C(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)O)O |

Introduction

Chemical Architecture and Stereochemical Features

Core Structural Components

The compound integrates three distinct moieties:

-

D-Serine Backbone: A non-proteinogenic amino acid serving as the foundational unit. D-Serine is a known co-agonist at NMDA receptors, critical for synaptic plasticity and memory formation .

-

6-Deoxy-beta-D-galactopyranosyl Group: A carbohydrate derivative lacking a hydroxyl group at the C6 position, contributing to hydrophilicity and potential glycosylation interactions.

-

Benzo(a)naphthacen-2-yl System: A polycyclic aromatic structure with four fused benzene rings, introducing rigidity and planar characteristics that may influence receptor binding.

The molecular formula varies between sources:

-

C₃₄H₃₃NO₁₆ (Molecular weight: 711.6 g/mol)

-

C₃₉H₄₁NO₂₀ (Molecular weight: 843.7 g/mol)

This discrepancy suggests potential structural variants, such as the addition of a xylopyranosyl group in the latter .

Stereochemical Configuration

The (5S-trans) designation specifies the spatial arrangement at position 5, ensuring proper orientation for biological interactions. Stereochemistry profoundly impacts receptor affinity, as NMDA receptors exhibit enantioselectivity for D-serine .

Synthesis and Physicochemical Properties

Synthetic Considerations

Synthetic accessibility scores (5.574) indicate moderate complexity, attributable to:

-

Glycosidic bond formation between the galactopyranosyl and naphthacene units

-

Protection/deprotection strategies for hydroxyl groups

| Parameter | Value (Source) | Value (Source ) |

|---|---|---|

| Molecular Weight | 711.6 g/mol | 843.7 g/mol |

| Rotatable Bonds | - | 10 |

| Hydrogen Bond Donors | - | 12 |

| Topological Polar Surface Area | - | 348.99 Ų |

Solubility and Permeability

These properties necessitate specialized delivery systems for in vivo applications, such as nanoparticle encapsulation or prodrug strategies.

Biological Significance and Mechanistic Insights

Glycobiology Interactions

The galactopyranosyl group enables potential lectin-mediated targeting, particularly to galactose-binding proteins in the brain (e.g., galectins). This could enhance site-specific delivery but may also provoke immune responses.

Research Applications and Experimental Findings

Neuroscience Tool Compound

Preliminary data suggest utility in:

-

Receptor Profiling: Differentiating glycine-site vs. glutamate-site NMDA effects.

-

Metabolic Tracing: Radiolabeled versions could track D-serine flux in neural circuits.

Structural-Activity Relationship (SAR) Studies

Modifications to the naphthacene system (e.g., methoxy group at C11) may correlate with:

-

Increased receptor affinity

-

Altered pharmacokinetic profiles

Challenges and Future Directions

Synthesis Optimization

Key hurdles include:

-

Achieving stereochemical purity at 12 centers

-

Scalable glycosylation protocols

Blood-Brain Barrier Penetration

With a molecular weight exceeding 500 Da and high TPSA, passive diffusion is unlikely. Future work may explore:

-

Active Transporters: Leveraging LAT1 or GLUT1 carriers

-

Biodegradable Linkers: Cleavable conjugates for brain-specific release

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume